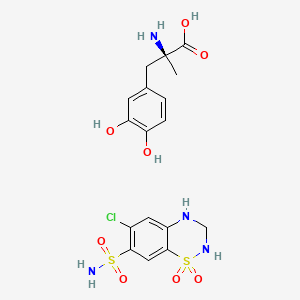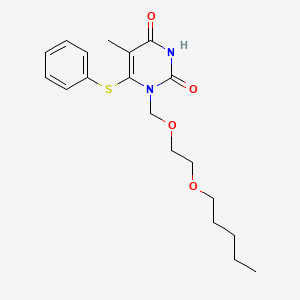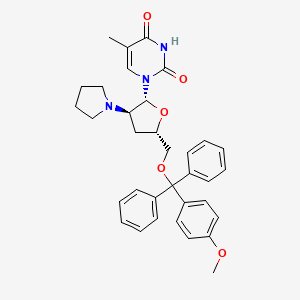
Codamin P
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Codamin P is a pharmaceutical compound that combines three active ingredients: paracetamol, caffeine, and codeine . Paracetamol is widely used for its analgesic and antipyretic properties, caffeine acts as a central nervous system stimulant, and codeine is an opioid analgesic used to treat mild to moderate pain .
Méthodes De Préparation
Codamin P is prepared by combining its three active ingredients in specific proportions. The synthetic routes for each component are as follows:
Paracetamol: It is synthesized through the nitration of phenol to produce para-nitrophenol, which is then reduced to para-aminophenol. This compound is acetylated to form paracetamol.
Caffeine: It is synthesized from xanthine derivatives through methylation processes.
Codeine: It is derived from morphine through methylation.
Industrial production involves precise mixing and formulation processes to ensure the correct dosage and efficacy of the final product .
Analyse Des Réactions Chimiques
Codamin P undergoes various chemical reactions:
Oxidation: Paracetamol can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite.
Reduction: Codeine can be reduced to morphine, which is its active form.
Substitution: Caffeine can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction .
Applications De Recherche Scientifique
Codamin P has several scientific research applications:
Chemistry: It is studied for its unique combination of analgesic, stimulant, and opioid properties.
Biology: Research focuses on its effects on the central nervous system and pain pathways.
Medicine: It is used to treat pain and fever, and its efficacy in various pain management protocols is extensively studied.
Industry: This compound is used in the pharmaceutical industry for the development of combination analgesics.
Mécanisme D'action
The mechanism of action of Codamin P involves the following pathways:
Paracetamol: It inhibits cyclooxygenase (COX) enzymes in the brain, reducing the production of prostaglandins, which are responsible for pain and fever.
Caffeine: It blocks adenosine receptors, leading to increased neuronal activity and alertness.
Codeine: It binds to mu-opioid receptors in the central nervous system, reducing the perception of pain.
Comparaison Avec Des Composés Similaires
Codamin P is unique due to its combination of paracetamol, caffeine, and codeine. Similar compounds include:
Co-codamol: A combination of paracetamol and codeine.
Paracetamol and diphenhydramine: Used for pain relief and as a sleep aid.
Acetylsalicylic acid, paracetamol, and caffeine: Another combination used for pain relief.
This compound stands out due to the inclusion of caffeine, which enhances its analgesic effects and provides a stimulant action .
Propriétés
Numéro CAS |
148159-40-4 |
|---|---|
Formule moléculaire |
C44H53N7O9 |
Poids moléculaire |
823.9 g/mol |
Nom IUPAC |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;N-(4-ethoxyphenyl)acetamide;N-(4-hydroxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H21NO3.C10H13NO2.C8H10N4O2.C8H9NO2/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7/h3-6,11-13,17,20H,7-9H2,1-2H3;4-7H,3H2,1-2H3,(H,11,12);4H,1-3H3;2-5,11H,1H3,(H,9,10)/t11-,12+,13-,17-,18-;;;/m0.../s1 |
Clé InChI |
SWFIKCFCWAPLAC-NLMNJOOOSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)NC(=O)C.CC(=O)NC1=CC=C(C=C1)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C.CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


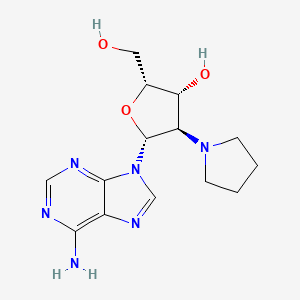
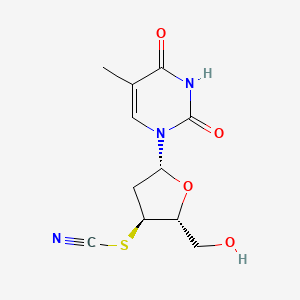
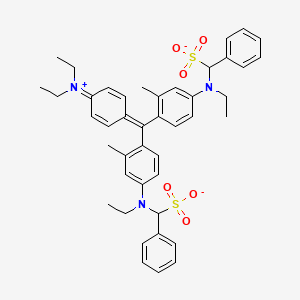
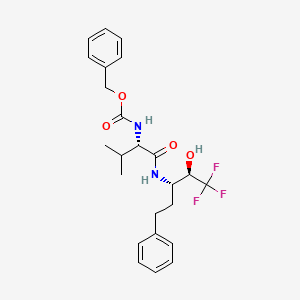
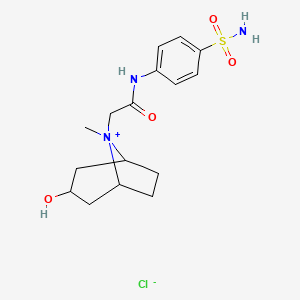
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)

